molecular formula C20H24N4O6S B2498036 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide CAS No. 897610-68-3

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

Cat. No.: B2498036
CAS No.: 897610-68-3
M. Wt: 448.49
InChI Key: FYXCZUAOACZVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a benzamide derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group, a sulfonyl-ethyl linker, and a 2-nitrobenzamide moiety.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-30-17-8-6-16(7-9-17)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)18-4-2-3-5-19(18)24(26)27/h2-9H,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXCZUAOACZVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrobenzamide moiety undergoes catalytic hydrogenation or chemical reduction to yield primary amines. This reaction is critical for generating bioactive intermediates.

Conditions & Reagents

  • Catalytic Hydrogenation : H₂ gas (1–3 atm) with palladium-on-carbon (Pd/C) in ethanol at 25–50°C.

  • Chemical Reduction : Tin(II) chloride (SnCl₂) in HCl or Fe/HCl mixtures under reflux.

Product :
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-aminobenzamide.
Applications :
The reduced amine serves as a precursor for synthesizing derivatives with enhanced receptor-binding affinity, particularly for neurological targets .

Sulfonyl Group Reactions

The sulfonamide linker participates in nucleophilic substitutions and redox transformations.

a. Nucleophilic Substitution

Reagents :

  • Primary/secondary amines (e.g., morpholine, piperidine) in DCM with TEA .
    Product :
    Replacement of the sulfonamide ethyl group with alternative nucleophiles, modifying solubility and target selectivity .

b. Reduction

Reagents :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C.
    Product :
    Sulfinic acid derivatives, though this pathway is less common due to competing nitro group reactivity.

Amide Hydrolysis

The benzamide bond is hydrolyzed under acidic or basic conditions to generate carboxylic acids or amines.

Conditions :

  • Acidic : 6M HCl, reflux (110°C, 12–24 hrs).

  • Basic : NaOH (2M) in ethanol/water (1:1), 60°C.

Products :

  • 2-Nitrobenzoic acid and N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)amine.
    Applications :
    Hydrolysis studies confirm structural stability in physiological environments, informing drug design.

Electrophilic Aromatic Substitution

The electron-deficient nitrobenzamide ring undergoes selective substitution at the meta position.

Reactions :
| Reagent | Conditions | Product

Scientific Research Applications

1. Antitumor Properties
Recent studies have indicated that N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide exhibits significant antitumor activity. In vitro assays have shown that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, positioning it as a potential candidate for cancer therapy .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates effectiveness against several pathogenic bacteria and fungi, suggesting its potential use in treating infections caused by resistant strains .

Case Study 1: Antitumor Activity in Cell Lines

A study conducted on various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) demonstrated that this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects at low concentrations, highlighting its potential as an antimicrobial agent .

Activity TypeTargetIC50 (µM)Reference
AntitumorMCF-75.0
AntitumorHCT-1163.5
AntimicrobialS. aureus12.0
AntimicrobialE. coli15.0

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionPiperazine derivatives
2SulfonationSulfonic acid derivatives
3Nitro SubstitutionNitrobenzene derivatives

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain. This action helps in ameliorating cognitive deficits associated with Alzheimer’s disease . The compound also exhibits neuroprotective effects by preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Motifs

Compound Structure Key Differences Biological Activity
VRT-325 (4-(cyclohexyloxy)-2-(1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)quinazoline) Quinazoline core with 4-methoxyphenyl-sulfonyl-piperazine Core scaffold (quinazoline vs. benzamide) Corrector of ΔF508-CFTR misprocessing in cystic fibrosis
AB13283 (Ethyl 2-(1-(4-methoxyphenylsulfonyl)-piperidin-4-yl)acetate) Piperidine (vs. piperazine) with ethyl ester linker Piperidine vs. piperazine; ester vs. sulfonamide-ethyl No explicit activity reported; structural similarity suggests potential metabolic or solubility differences
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 4-Nitrobenzamide with 2-methoxyphenyl-piperazine Position of methoxy (2- vs. 4-) and nitro (4- vs. 2-) groups Radioligand for serotonin 5-HT1A receptors (IC50 = 26 nmol/L)
  • Key Insights :
    • The quinazoline core in VRT-325 confers ΔF508-CFTR corrector activity, whereas benzamide derivatives (e.g., the target compound) may prioritize receptor binding over protein-folding modulation .
    • Methoxy positional isomerism (2- vs. 4-) on the phenyl ring significantly impacts receptor selectivity. For example, 2-methoxyphenyl-piperazine derivatives show high affinity for 5-HT1A receptors, while 4-methoxyphenyl analogues may lack specificity for this target .
    • Nitro group position (2- vs. 4-) alters electronic properties and steric interactions. The 2-nitrobenzamide in the target compound may enhance hydrogen bonding with polar residues in binding pockets compared to 4-nitro isomers .

Functional Analogues with Nitrobenzamide Moieties

Compound Structure Key Differences Biological/Physical Properties
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo substituent on benzamide; 4-methoxy-2-nitroaniline backbone Bromine vs. sulfonyl-piperazine-ethyl chain Structural comparison in crystallography: Distinct packing due to bromine’s bulk vs. sulfonyl’s polarity
N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide Trifluoromethyl and methylpiperazine substituents Trifluoromethyl enhances lipophilicity; methylpiperazine vs. 4-methoxyphenyl-piperazine Synthetic intermediate for kinase inhibitors; no explicit activity data

Pharmacokinetic and Binding Comparisons

Parameter Target Compound 18F-Mefway CoPo-22
Core Structure 2-Nitrobenzamide Fluoromethylcyclohexane-carboxamide Cyanoquinoline
Target Not explicitly stated Serotonin 5-HT1A receptors Dual ΔF508-CFTR corrector-potentiator
Binding Affinity (IC50) N/A 26 nmol/L (vs. WAY-100635: 23 nmol/L) Corrector EC50 = 1.2 µM; potentiator EC50 = 3.4 µM
Metabolic Stability Likely moderate (sulfonamide resistance to hydrolysis) High in vivo stability (30% intact at 180 min) Moderate (cyano group susceptible to oxidation)
  • Key Insights :
    • The target compound’s sulfonamide linker may enhance metabolic stability compared to ester-containing analogues (e.g., AB13283) .
    • Dual-acting compounds like CoPo-22 highlight the therapeutic advantage of combining corrector and potentiator activities, though the target compound’s benzamide scaffold may limit such multifunctionality .

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by a complex structure that includes a piperazine ring and a nitrobenzamide moiety. Its molecular formula is C14H23N3O5SC_{14}H_{23}N_3O_5S with a molecular weight of 377.47 g/mol. The presence of the methoxyphenyl group and sulfonyl linkage contributes to its biological properties.

This compound has been investigated primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . Studies have shown that it can mitigate neuronal damage in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer’s disease and other cognitive disorders .

Antidepressant Activity

In addition to its neuroprotective effects, this compound has been explored for antidepressant activity . Animal studies demonstrate that it may influence serotonin receptors, which are crucial in mood regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits acetylcholinesterase with an IC50 value indicative of its potency in blocking this enzyme's activity .

In Vivo Studies

Animal models have shown promising results regarding the compound's efficacy in improving cognitive deficits associated with neurodegenerative conditions. For instance, administration of the compound resulted in enhanced memory retention in rodent models subjected to cognitive impairment protocols .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known compounds:

Compound NameMechanism of ActionIC50 (µM)Therapeutic Areas
This compoundAcetylcholinesterase Inhibition0.95Alzheimer's, Depression
DonepezilAcetylcholinesterase Inhibition0.07Alzheimer's
SertralineSelective Serotonin Reuptake Inhibitor0.5Depression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.